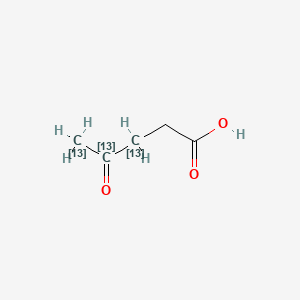
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrolidine ring substituted with three methyl groups and one isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,4-trimethyl-1-(1-methylethyl)-1,3-diaminopropane with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
科学的研究の応用
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the additional methyl and isopropyl groups.
2,4,4-Trimethylpyrrolidine: Lacks the isopropyl group.
1-Isopropylpyrrolidine: Lacks the additional methyl groups.
Uniqueness
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other pyrrolidine derivatives may not be suitable .
特性
CAS番号 |
155788-86-6 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
2,4,4-trimethyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-8(2)11-7-10(4,5)6-9(11)3/h8-9H,6-7H2,1-5H3 |
InChIキー |
VSJSKYFECGEDCJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN1C(C)C)(C)C |
正規SMILES |
CC1CC(CN1C(C)C)(C)C |
同義語 |
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)





![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
